phosphanium bromide CAS No. 400760-61-4](/img/structure/B14238644.png)
[4-(Diethylamino)phenyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylamino)phenylphosphanium bromide: is an organophosphorus compound that features a triphenylphosphonium cation and a bromide anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)phenylphosphanium bromide typically involves the reaction of triphenylphosphine with 4-(diethylamino)phenyl bromide. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the triphenylphosphine attacks the bromide, leading to the formation of the phosphonium salt.
Industrial Production Methods: While specific industrial production methods for 4-(Diethylamino)phenylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-(Diethylamino)phenylphosphanium bromide can undergo oxidation reactions, particularly at the phosphorus center. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, typically targeting the phosphonium center.
Substitution: Nucleophilic substitution reactions are common, where the bromide anion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxide, cyanide, thiolate ions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphonium salts.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 4-(Diethylamino)phenylphosphanium bromide is used as a reagent for the preparation of phosphonium ylides, which are intermediates in the Wittig reaction. This reaction is crucial for the synthesis of alkenes from carbonyl compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its ability to form stable phosphonium salts makes it a candidate for drug delivery systems, where the phosphonium group can facilitate cellular uptake.
Industry: In the materials science field, 4-(Diethylamino)phenylphosphanium bromide can be used in the synthesis of polymers and other advanced materials. Its unique electronic properties make it suitable for use in electronic devices and sensors.
Mecanismo De Acción
The mechanism by which 4-(Diethylamino)phenylphosphanium bromide exerts its effects is primarily through its ability to form stable phosphonium salts. These salts can interact with various molecular targets, including enzymes and receptors, by mimicking the natural substrates or inhibitors. The compound’s structure allows it to participate in a range of chemical reactions, facilitating its role in synthesis and biological applications.
Comparación Con Compuestos Similares
Triphenylphosphine: A common reagent in organic synthesis, particularly in the Wittig reaction.
Tetraphenylphosphonium bromide: Another phosphonium salt with similar applications in organic synthesis.
4-(Dimethylamino)phenylphosphanium bromide: A structurally similar compound with a dimethylamino group instead of a diethylamino group.
Uniqueness: 4-(Diethylamino)phenylphosphanium bromide is unique due to the presence of the diethylamino group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
400760-61-4 |
|---|---|
Fórmula molecular |
C28H29BrNP |
Peso molecular |
490.4 g/mol |
Nombre IUPAC |
[4-(diethylamino)phenyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H29NP.BrH/c1-3-29(4-2)24-20-22-28(23-21-24)30(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27;/h5-23H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ONGYAKSAABRIHZ-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



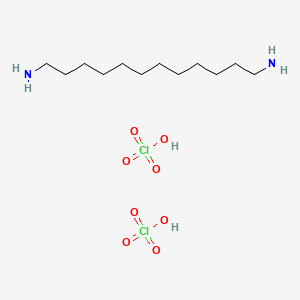
![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
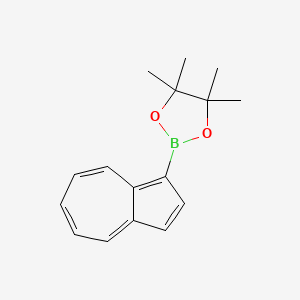

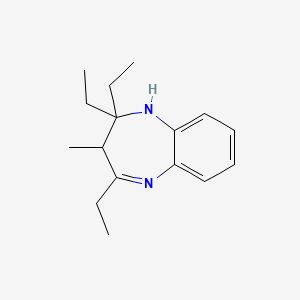
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
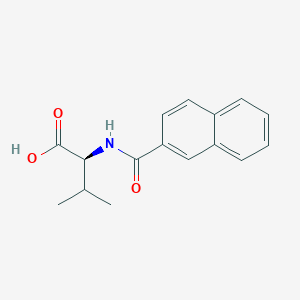
methanone](/img/structure/B14238617.png)
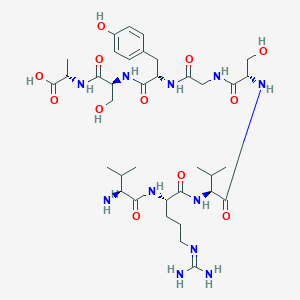

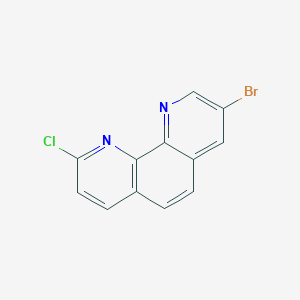
![Spiro[4.5]deca-2,7-diene-1,6-dione](/img/structure/B14238632.png)
![5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14238638.png)
